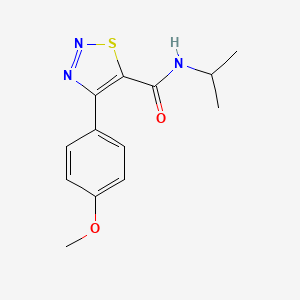
4-(4-methoxyphenyl)-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It exhibits strong solubility in organic solvents but limited solubility in water.
- Now, let’s explore its preparation methods and industrial production.
4-(4-methoxyphenyl)-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide: is a chemical substance.
Preparation Methods
- This compound is typically synthesized through esterification of bisphenol A (BPA) with methanol.
- The reaction occurs in the presence of catalysts such as sulfuric acid, selenium dioxide, or boric acid.
- Industrial production involves scaling up this process for large-scale synthesis.
Chemical Reactions Analysis
- Common reagents include oxidizing agents (e.g., KMnO₄), reducing agents (e.g., LiAlH₄), and nucleophiles.
- Major products depend on the specific reaction conditions.
4-(4-methoxyphenyl)-N-(propan-2-yl)-1,2,3-thiadiazole-5-carboxamide: undergoes various reactions:
Scientific Research Applications
Chemistry: Used as a catalyst and solvent in various organic reactions.
Biology: Investigated for potential biological activities.
Medicine: Research explores its pharmacological properties.
Industry: Serves as an intermediate for synthesizing high-molecular-weight materials like polycarbonates.
Mechanism of Action
- The precise mechanism remains an active area of study.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, its unique structure sets it apart.
- Similar compounds may include other thiadiazoles or related heterocycles.
Remember that safety precautions should be followed when handling this compound, and long-term exposure may pose risks.
Properties
Molecular Formula |
C13H15N3O2S |
|---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-N-propan-2-ylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C13H15N3O2S/c1-8(2)14-13(17)12-11(15-16-19-12)9-4-6-10(18-3)7-5-9/h4-8H,1-3H3,(H,14,17) |
InChI Key |
ZNJIFLMOIAPJKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=NS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


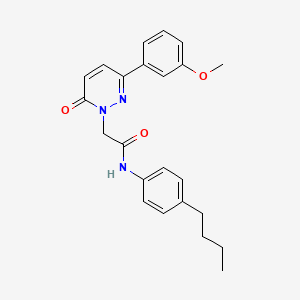
![3-{3-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one](/img/structure/B11013365.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(furan-2-ylmethyl)butanamide](/img/structure/B11013366.png)
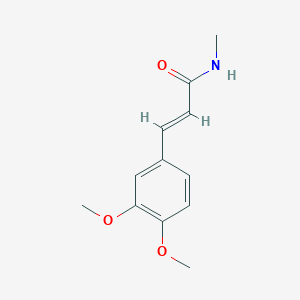
![Ethyl 4-methyl-2-[(4-methyl-3-nitrobenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B11013379.png)

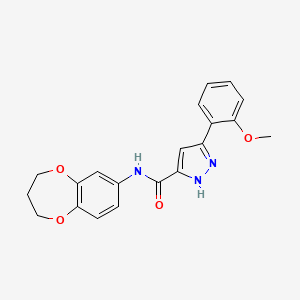
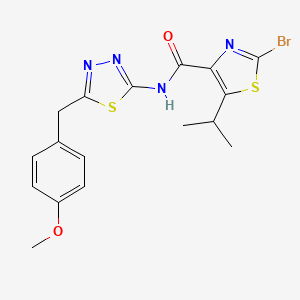
![1-[4-(2-chlorobenzyl)piperazin-1-yl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]ethanone](/img/structure/B11013388.png)
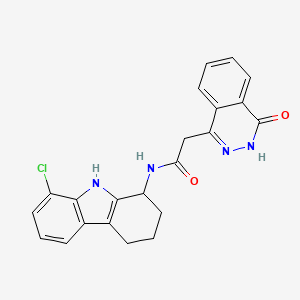

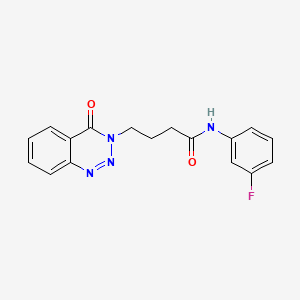
![2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11013424.png)
![4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(4-methoxyphenyl)ethyl]butanamide](/img/structure/B11013448.png)
